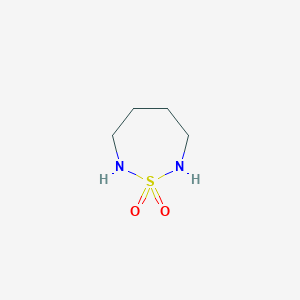

1,2,7-Thiadiazepane 1,1-dioxide

Descripción general

Descripción

1,2,7-Thiadiazepane 1,1-dioxide (1,2,7-TDO) is a type of heterocyclic compound consisting of a six-membered ring with two nitrogens, one sulfur, one oxygen and two carbons. It is an organic compound with the molecular formula C4H6N2O2S. 1,2,7-TDO is a colourless, crystalline solid with a faint odor and is soluble in water. It is an important intermediate in the synthesis of several pharmaceuticals, pesticides and industrial chemicals.

Aplicaciones Científicas De Investigación

Computational Chemistry Insights

A comprehensive DFT study by Haghdadi et al. (2016) examined the molecular structures and relative stabilities of 1,2,7-thiadiazepane 1,1-dioxide and its oxidized forms. Their findings shed light on the lower stabilities of equatorial conformers and sulfones compared to sulfoxides, providing essential data for computational chemistry and molecular design Haghdadi, Amiry, & Price, 2016.

Synthetic Chemistry Advances

Fülöpová et al. (2015) reported an efficient synthesis route to 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This process highlights the compound's versatility in accessing pharmacologically relevant derivatives Fülöpová, Krchňáková, Schütznerová, Zajicek, & Krchňák, 2015.

Continuous-Flow Organic Synthesis

Ullah et al. (2012) utilized a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol for the synthesis of a 1,2,5-thiadiazepane 1,1-dioxide library. This innovative approach demonstrates the compound's potential in high-throughput chemical synthesis and library production Ullah, Zang, Javed, Zhou, Knudtson, Bi, Hanson, & Organ, 2012.

Automated Parallel Synthesis

Zang et al. (2012) achieved the automated synthesis of a library of triazolated 1,2,5-thiadiazepane 1,1-dioxides, demonstrating the compound's applicability in automated synthetic strategies and its potential for generating diverse chemical libraries Zang, Javed, Hill, Ullah, Bi, Porubsky, Neuenswander, Lushington, Santini, Organ, & Hanson, 2012.

Synthesis and Functionalization

Johnson et al. (2003) developed methods for synthesizing N-substituted 1,2,5-thiadiazolidine and 1,2,6-thiadiazinane 1,1-dioxides, expanding the compound's utility in chemical synthesis and functionalization Johnson, Jewell, & Romero Donna Lee, 2003.

Propiedades

IUPAC Name |

1,2,7-thiadiazepane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c7-9(8)5-3-1-2-4-6-9/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWRJJUXVSAKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNS(=O)(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70491284 | |

| Record name | 1lambda~6~,2,7-Thiadiazepane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,7-Thiadiazepane 1,1-dioxide | |

CAS RN |

63010-19-5 | |

| Record name | 1lambda~6~,2,7-Thiadiazepane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

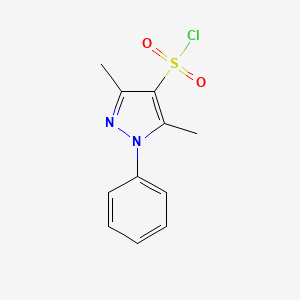

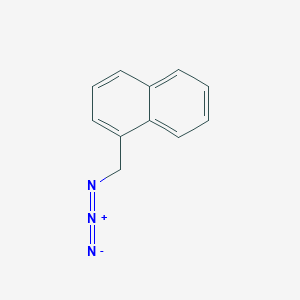

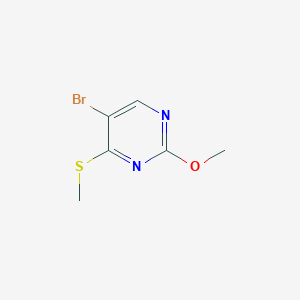

Feasible Synthetic Routes

Q & A

Q1: What insights does the DFT study provide about the structural characteristics of 1,2,7-thiadiazepane 1,1-dioxide?

A1: While the abstract doesn't provide specific numerical data, the study likely used DFT calculations to determine the optimized geometry of the 1,2,7-thiadiazepane 1,1-dioxide molecule. This would include information about bond lengths, bond angles, and dihedral angles, giving a detailed picture of the molecule's three-dimensional shape. Additionally, the study likely calculated the molecule's vibrational frequencies, which could be used to predict its infrared (IR) spectrum. [] This information is valuable for understanding the molecule's potential reactivity and interactions.

Q2: How does the stability of 1,2,7-thiadiazepane 1,1-dioxide compare to 1,2,7-thiadiazepane 1-oxide, based on the DFT study?

A2: The abstract mentions that the study investigated the "relative stabilities" of the two compounds. [] This suggests that the researchers used DFT to calculate the energy of each molecule and then compared them. A lower energy generally indicates greater stability. The specific findings regarding which compound is more stable, and by how much, would be available within the full paper. This information can be crucial for understanding the potential for synthesis and reactivity of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1337546.png)

![6,8-dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1337559.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)

![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)

![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)